
Heptyl 3-chloropropanoate
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Overview
Description
Heptyl 3-chloropropanoate, also known as 3-chloropropionic acid heptyl ester, is an organic compound with the molecular formula C10H19ClO2. It is an ester formed from 3-chloropropionic acid and heptanol. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropionic acid with heptanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Heptyl 3-chloropropanoate+H2OH+3-Chloropropionic acid+Heptanol
Conditions: Reflux with dilute HCl or H₂SO₄. -
Basic Hydrolysis (Saponification) :
Heptyl 3-chloropropanoate+NaOH→Sodium 3-chloropropanoate+Heptanol
The product, 3-chloropropionic acid, reacts exothermically with bases, generating soluble salts .
Nucleophilic Substitution at the β-Chlorine
The β-chlorine atom is susceptible to nucleophilic substitution (SN₂), though steric hindrance from the heptyl chain may moderate reactivity:
Nucleophile | Product | Conditions |
---|---|---|
Amines | 3-Aminopropanoate derivatives | Polar aprotic solvent (e.g., DMF), 50–80°C |
Thiols | 3-Thiopropanoate derivatives | Base (e.g., K₂CO₃), room temperature |
Alkoxides | 3-Alkoxypropanoate esters | Anhydrous conditions, reflux |
Note : Substitution kinetics depend on solvent polarity and nucleophile strength.
Elimination Reactions
Under strong basic conditions, β-elimination may occur, yielding acrylic acid derivatives:
Heptyl 3-chloropropanoateBaseHeptyl acrylate+HCl
Conditions: KOH or NaH in ethanol, 60–80°C.
Reduction of the Ester Group
Catalytic hydrogenation or LiAlH₄ reduces the ester to a primary alcohol:
Heptyl 3-chloropropanoateLiAlH43-Chloropropanol+Heptanol
Reactivity with Metals and Cyanides
Post-hydrolysis, the liberated 3-chloropropionic acid reacts with:
-
Active metals (e.g., Mg, Zn) : Produces hydrogen gas and metal chloropropionate salts .
-
Cyanide salts : Generates toxic hydrogen cyanide gas :
3-Chloropropionic acid+NaCN→CH2(CN)−CH2−COOH+HCl
Thermal Decomposition
At elevated temperatures (>150°C), the ester may decompose into:
-
3-Chloropropionic acid
-
Alkenes (via heptanol dehydration)
-
CO₂ and HCl (minor pathways).
Reaction with Diazonium Salts and Sulfides
The acid (post-hydrolysis) reacts with:
-
Diazonium compounds : Forms azo derivatives with nitrogen gas evolution .
-
Sulfides : Produces hydrogen sulfide (H₂S) and thioether byproducts .
Experimental Considerations
Scientific Research Applications
Heptyl 3-chloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of heptyl 3-chloropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release 3-chloropropionic acid and heptanol, which may exert biological effects through different pathways. The chlorine atom in the compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives with distinct biological activities.
Comparison with Similar Compounds
Heptyl 3-chloropropanoate can be compared with other similar compounds, such as:
Ethyl 3-chloropropanoate: Similar ester with ethyl group instead of heptyl group.
Methyl 3-chloropropanoate: Similar ester with methyl group instead of heptyl group.
Butyl 3-chloropropanoate: Similar ester with butyl group instead of heptyl group.
Uniqueness
This compound is unique due to its longer heptyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other shorter-chain esters may not be as effective.
Properties
CAS No. |
74306-04-0 |
---|---|
Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
heptyl 3-chloropropanoate |
InChI |
InChI=1S/C10H19ClO2/c1-2-3-4-5-6-9-13-10(12)7-8-11/h2-9H2,1H3 |
InChI Key |
BQZQUWKYBJWQNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)CCCl |
Origin of Product |
United States |
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